molecular formula C22H32B2FNO5 B2742106 4-Cyano-2-fluoro-5-isopropoxyphenyl-1,3-diboronic acid, pinacol ester CAS No. 2377612-06-9

4-Cyano-2-fluoro-5-isopropoxyphenyl-1,3-diboronic acid, pinacol ester

Cat. No.: B2742106
CAS No.: 2377612-06-9
M. Wt: 431.12
InChI Key: SGWKTBJZVKNRCE-UHFFFAOYSA-N
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Description

4-Cyano-2-fluoro-5-isopropoxyphenyl-1,3-diboronic acid, pinacol ester is a specialized chemical compound with a complex molecular structure. It is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. This compound features a phenyl ring substituted with cyano, fluoro, and isopropoxy groups, along with two boronic acid groups protected as pinacol esters.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 4-cyano-2-fluorophenol with isopropyl bromide to form 4-cyano-2-fluoro-5-isopropoxyphenol. This intermediate is then subjected to a boronic acid synthesis reaction, typically involving the use of boronic acid derivatives and pinacol.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: The boronic acid groups can be oxidized to form boronic acids.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The isopropoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include manganese(III) acetate and hydrogen peroxide.

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Boronic acids

  • Reduction: Amines

  • Substitution: Various substituted phenols

Scientific Research Applications

This compound is widely used in scientific research due to its unique properties and reactivity. It is particularly valuable in:

  • Chemistry: Used in the synthesis of complex organic molecules and as a building block in organic synthesis.

  • Biology: Employed in the study of enzyme inhibitors and as a tool in biochemical assays.

  • Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

  • Industry: Utilized in the production of advanced materials and in catalysis.

Comparison with Similar Compounds

  • Boronic esters: Similar compounds include other boronic esters, which are used in various chemical reactions and applications.

  • Phenylboronic acids: These compounds share the phenyl ring structure and are used in similar contexts.

Uniqueness: 4-Cyano-2-fluoro-5-isopropoxyphenyl-1,3-diboronic acid, pinacol ester is unique due to its specific combination of functional groups, which allows for a wide range of chemical transformations and applications. Its dual boronic acid groups and the presence of cyano and fluoro substituents make it particularly versatile in organic synthesis and research.

Properties

IUPAC Name

3-fluoro-6-propan-2-yloxy-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32B2FNO5/c1-13(2)27-16-11-15(23-28-19(3,4)20(5,6)29-23)18(25)17(14(16)12-26)24-30-21(7,8)22(9,10)31-24/h11,13H,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWKTBJZVKNRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)B3OC(C(O3)(C)C)(C)C)C#N)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32B2FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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